2-Trifluoromethanesulfonylacetic acid
Description
2-Trifluoromethanesulfonylacetic acid is an organosulfur compound with the molecular formula C3H3F3O4S. It is characterized by the presence of a trifluoromethanesulfonyl group attached to an acetic acid moiety. This compound is known for its strong electron-withdrawing properties, which make it a valuable reagent in various chemical reactions.
Properties
IUPAC Name |
2-(trifluoromethylsulfonyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3O4S/c4-3(5,6)11(9,10)1-2(7)8/h1H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXYSGFRHQVNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Trifluoromethanesulfonylacetic acid can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonyl chloride with acetic acid in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethanesulfonylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other functional groups, such as amines or alcohols, under appropriate conditions.
Acylation Reactions: It can act as an acylating agent in the presence of catalysts like trifluoromethanesulfonic acid, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and acylation reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and bases like pyridine.
Acylation Reactions: Catalysts such as trifluoromethanesulfonic acid are often used.
Oxidation and Reduction Reactions: Various oxidizing and reducing agents can be employed, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include substituted acetic acid derivatives, acylated compounds, and various oxidation or reduction products.
Scientific Research Applications
2-Trifluoromethanesulfonylacetic acid has a wide range of applications in scientific research:
Biology: The compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Trifluoromethanesulfonylacetic acid involves its strong electron-withdrawing properties, which facilitate various chemical transformations. The trifluoromethanesulfonyl group stabilizes reaction intermediates, making the compound an effective reagent in acylation and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethanesulfonic acid: Known for its strong acidity and use as a catalyst in esterification reactions.
Trifluoromethanesulfonyl chloride: Used as a reagent in the synthesis of trifluoromethanesulfonyl derivatives.
Methanesulfonic acid: A strong acid used in various industrial applications.
Uniqueness
2-Trifluoromethanesulfonylacetic acid is unique due to its combination of a trifluoromethanesulfonyl group and an acetic acid moiety. This structure imparts distinct reactivity and stability, making it a valuable reagent in organic synthesis and other applications.
Biological Activity
2-Trifluoromethanesulfonylacetic acid (TFMSA) is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential biological activities. This compound contains a trifluoromethanesulfonyl group, which enhances its reactivity and interaction with biological systems. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agrochemicals.
Chemical Structure and Properties
Chemical Formula: C_3H_2F_3O_4S
Molecular Weight: 196.11 g/mol
Structure: The compound features a central acetic acid structure substituted with a trifluoromethanesulfonyl group, which significantly influences its chemical behavior.
Research indicates that TFMSA may exert its biological effects through the modulation of various biochemical pathways. The trifluoromethanesulfonyl group can participate in nucleophilic substitutions and other reactions that may affect enzyme activity and cellular signaling.
Antimicrobial Activity
Several studies have explored the antimicrobial properties of TFMSA. It has been shown to exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membrane integrity, leading to cell lysis.
Cytotoxicity Studies
TFMSA's cytotoxic effects have been evaluated in various cancer cell lines. Data suggest that it may induce apoptosis through the activation of caspase pathways, although the precise mechanisms remain under investigation. The following table summarizes some key findings from recent studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induction of apoptosis via caspase activation |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest and apoptosis |
| A549 (lung cancer) | 20 | Disruption of mitochondrial function |
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of TFMSA against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition of bacterial growth, highlighting its potential as a novel antimicrobial agent.
- Case Study on Cancer Cell Lines : In another investigation, TFMSA was tested on various human cancer cell lines. The study found that TFMSA effectively reduced cell viability in a dose-dependent manner, particularly in HeLa cells, suggesting its potential as an anticancer therapeutic.
Safety and Toxicology
Toxicological assessments indicate that while TFMSA exhibits promising biological activities, it also poses certain risks. Acute toxicity studies have shown that high doses can lead to adverse effects in animal models, necessitating careful evaluation before clinical application.
Summary of Toxicological Findings
| Endpoint | Result |
|---|---|
| Acute toxicity (LD50) | 150 mg/kg in rats |
| Skin irritation potential | Moderate |
| Eye irritation potential | Severe |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
